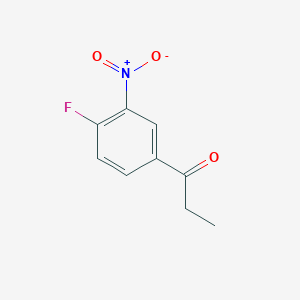

1-(4-Fluoro-3-nitrophenyl)propan-1-one

説明

1-(4-Fluoro-3-nitrophenyl)propan-1-one is an aryl ketone featuring a propan-1-one backbone substituted with a fluorine atom at the para position and a nitro group at the meta position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structural motifs—fluorine and nitro groups—impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

特性

CAS番号 |

777-48-0 |

|---|---|

分子式 |

C9H8FNO3 |

分子量 |

197.16 g/mol |

IUPAC名 |

1-(4-fluoro-3-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H8FNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 |

InChIキー |

LFWXJDOYODCISO-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |

正規SMILES |

CCC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1-(4-Fluoro-3-nitrophenyl)propan-1-one and related compounds:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Comparatively, chalcone derivatives (e.g., 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) exhibit extended π-conjugation, reducing electrophilicity but improving UV absorption .

- Halogen Influence: Fluorine’s electronegativity increases polarity and boiling points. For instance, this compound (predicted boiling point ~260°C) contrasts with non-fluorinated analogs like 1-(4-nitrophenyl)propan-1-one, which has a lower boiling point (~245°C) .

- Solubility: The nitro group reduces water solubility, but fluorine’s inductive effect slightly improves solubility in polar solvents compared to chlorinated/brominated analogs .

準備方法

General Synthetic Strategies

The synthesis of 1-(4-fluoro-3-nitrophenyl)propan-1-one typically involves the functionalization of a fluoronitro-substituted aromatic precursor followed by ketone formation on the propyl side chain. The main approaches include:

- Friedel-Crafts acylation of 4-fluoro-3-nitrobenzene derivatives

- Catalytic oxidation or rearrangement of suitable precursors

- Resin-catalyzed ketone formation from hydroxylated intermediates

Resin-Catalyzed Preparation Method (Patent CN108203385A)

A notable industrially relevant method involves the conversion of 3-(4-fluoro-2-nitrophenyl)-4-hydroxy-3-penten-2-one to 3-(4-fluoro-2-nitrophenyl)propanone using resin catalysts in acetic acid medium. Key details are:

| Parameter | Details |

|---|---|

| Reaction flask volume | 500 mL and 1000 mL scales |

| Starting material | 3-(4-fluoro-2-nitrophenyl)-4-hydroxy-3-penten-2-one |

| Catalyst | Resin catalyst D001 or D002 |

| Catalyst amount | 10 g (500 mL scale), 20 g (1000 mL scale) |

| Solvent | Acetic acid |

| Temperature | 110°C to 112°C |

| Reaction time | 3 hours |

| Monitoring | Liquid chromatography to track conversion |

| Yield | 92% (isolated product) |

| Product purity | 95% |

| Catalyst reuse | Up to 30 times before disposal |

| Waste generation | Minimal organic residues, no waste gas |

- The starting material and resin catalyst are stirred in acetic acid and heated gradually to the reaction temperature.

- The reaction proceeds for 3 hours under continuous stirring.

- Completion is confirmed by liquid chromatography showing <0.2% residual hydroxylated intermediate.

- The mixture is filtered hot to remove catalyst and solids.

- Approximately two-thirds of the solvent is evaporated, precipitating the product.

- The solid is filtered, washed, and dried to yield the ketone product.

This method is advantageous due to its high yield, catalyst recyclability, and environmentally friendly profile with minimal waste and no gaseous emissions.

Friedel-Crafts Acylation and Related Approaches

While direct literature on this compound via Friedel-Crafts acylation is limited, analogous compounds such as 1-(4-nitrophenyl)propan-1-one have been synthesized by acylation of nitro-substituted aromatic rings with propanoyl chloride or equivalent reagents. Key considerations include:

- Use of Lewis acid catalysts (e.g., AlCl3) to facilitate acylation

- Control of regioselectivity to avoid polyacylation or side reactions

- Post-reaction purification by recrystallization or chromatography

The presence of electron-withdrawing fluoro and nitro groups can influence reactivity and require optimized conditions for efficient ketone formation.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Agent | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|---|

| Resin-catalyzed ketone formation | Resin catalyst D001/D002 | Acetic acid | 110-112 °C | 3 hours | 92 | 95 | Low waste, recyclable catalyst | Industrial scale, eco-friendly |

| Friedel-Crafts acylation (analogous) | AlCl3 or Lewis acid | Organic solvents | Variable | Several hours | Moderate | Variable | Generates acidic waste | Requires careful control |

Research Findings and Observations

- The resin-catalyzed method provides a robust, scalable, and environmentally benign route for the synthesis of fluoronitro-substituted propanones, including this compound.

- Catalyst reuse significantly reduces cost and waste generation.

- Reaction monitoring by liquid chromatography ensures high conversion and product quality.

- The method avoids harsh reagents and conditions typical of Friedel-Crafts acylation, improving safety and selectivity.

- Computational and spectroscopic studies on related compounds suggest that electronic effects of fluoro and nitro groups influence reactivity and stability, which must be accounted for in process optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Fluoro-3-nitrophenyl)propan-1-one, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation of fluorobenzene derivatives, followed by nitration. For example:

Friedel-Crafts acylation : Propanoyl chloride reacts with 4-fluorobenzene derivatives in the presence of Lewis acids (e.g., AlCl₃) to form 1-(4-fluorophenyl)propan-1-one.

Nitration : The intermediate undergoes nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to introduce the nitro group at the meta position relative to fluorine.

- Optimization : Reaction yield and purity depend on stoichiometry, solvent choice (e.g., dichloromethane for acylation), and strict temperature control during nitration to avoid over-nitration or decomposition .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 7.8–8.2 ppm for nitro-substituted protons) and carbonyl groups (δ ~200 ppm in C).

- IR : Strong C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .

- Example Data :

| Technique | Key Peaks/Features |

|---|---|

| H NMR | δ 8.21 (d, 1H, Ar–H), 7.85 (m, 2H, Ar–H) |

| IR | 1682 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂) |

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

- Methodology : Fluorine’s electron-withdrawing effect enhances the nitro group’s electrophilicity, increasing reactivity in nucleophilic substitution or reduction reactions. Stability studies (TGA/DSC) show decomposition temperatures >200°C under inert atmospheres. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in hydrocarbons due to dipole interactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) calculate:

- Electrostatic potential maps : Highlight electron-deficient regions (nitro group) for reaction site prediction.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability.

- Thermochemical data : Atomization energies and ionization potentials match experimental values within ±2.4 kcal/mol using exact-exchange terms .

- Example Comparison :

| Functional | Avg. Error (kcal/mol) |

|---|---|

| B3LYP | 2.4 |

| PBE | 5.1 |

Q. What strategies resolve contradictions in crystallographic data for nitro-aryl ketones like this compound?

- Methodology :

- SHELXL refinement : Adjusts thermal parameters and resolves disorder in nitro group orientation.

- Hydrogen bonding analysis : Validates intermolecular interactions (e.g., C–H···O distances of 2.5–3.0 Å) to confirm packing motifs.

- Twinned data correction : Applies twin laws in SHELX for overlapping diffraction patterns .

Q. How can the compound’s pharmacological potential be evaluated in anticonvulsant research?

- Methodology :

In vitro assays : Test inhibition of neuronal voltage-gated sodium channels (IC₅₀ via patch-clamp).

In vivo models : Administer at 30–300 mg/kg (i.p.) in rodent MES (maximal electroshock) or PTZ (pentylenetetrazol) seizure models.

SAR studies : Modify the propanone side chain (e.g., piperazine derivatives) to enhance blood-brain barrier penetration .

Data Contradictions and Resolution

Q. Why do computational and experimental bond lengths for the nitro group differ?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。